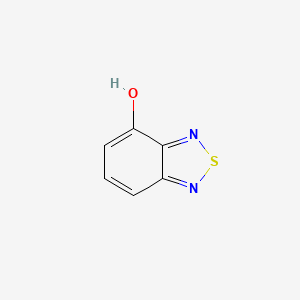

2,1,3-Benzothiadiazol-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQIDLQSPAWDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969479, DTXSID601311325 | |

| Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-66-8, 54377-04-7 | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazol-2(S(sup IV))-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054377047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Benzothiadiazole and its derivatives are known to undergo the standard chemistry of aromatic compounds. They can form various derivatives, indicating potential interactions with multiple targets. The specific interactions of 2,1,3-Benzothiadiazol-4-ol with its targets, and the resulting changes, are subjects for future investigation.

Biochemical Analysis

Biochemical Properties

It is known that its derivatives have strong electron-withdrawing ability, which can improve the electronic properties of the resulting organic materials

Cellular Effects

Its derivatives have been used in the development of organic electronic devices, suggesting that they may interact with cellular components in ways that influence cell function

Molecular Mechanism

Its derivatives have been shown to have strong electron-withdrawing ability, which can improve the electronic properties of the resulting organic materials This suggests that 2,1,3-Benzothiadiazol-4-ol may interact with biomolecules in a way that influences their electronic properties

Biological Activity

2,1,3-Benzothiadiazol-4-ol (BTD) is a heterocyclic compound recognized for its diverse biological activities. This article delves into the biological properties of BTD, including its role in plant defense mechanisms, potential anticancer properties, and photophysical characteristics that make it suitable for various applications.

- Chemical Formula : C6H6N2O3S

- Molecular Weight : 174.19 g/mol

- Structure : BTD features a benzothiadiazole core that contributes to its unique reactivity and biological interactions.

1. Plant Defense Induction

BTD has been identified as a plant defense inducer. It activates defense mechanisms in plants by inducing the expression of pathogenesis-related proteins. This response enhances resistance against various pathogens, particularly in crops like tomato and tobacco. The compound functions by modulating signaling pathways associated with plant immunity, leading to increased production of reactive oxygen species (ROS) and other defense-related metabolites .

2. Anticancer Properties

Recent studies have explored the anticancer potential of BTD and its derivatives. Research indicates that BTD exhibits cytotoxic effects on several cancer cell lines, including breast (MCF7), prostate (PC-3), and colon (HCT-116) cancers. The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, one study reported an IC50 value of 1.18 µM against HEPG2 liver cancer cells, showcasing its potency compared to standard chemotherapeutics .

Table 1: Anticancer Activity of BTD and Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 | 1.18 |

| Derivative A | MCF7 | 0.67 |

| Derivative B | PC-3 | 0.80 |

| Derivative C | HCT-116 | 0.87 |

3. Photophysical Properties

BTD derivatives are noted for their photophysical properties, including intense fluorescence and high extinction coefficients. These characteristics have led to their application in the development of fluorescent probes for biological imaging and sensing applications. The compound absorbs light in the visible region (~419 nm) and emits fluorescence with a Stokes shift of approximately 75 nm .

Case Study 1: Plant Defense Mechanism Activation

In a controlled experiment, tomato plants treated with BTD showed a significant increase in the expression of defense-related genes compared to untreated controls. The treated plants exhibited enhanced resistance to bacterial wilt, demonstrating BTD's role as an effective elicitor in agricultural practices.

Case Study 2: Anticancer Screening

A series of BTD derivatives were synthesized and screened for anticancer activity using the NCI's protocols on various cancer cell lines. Among these derivatives, one compound demonstrated superior cytotoxicity with an IC50 value lower than that of established chemotherapeutics like staurosporine, indicating potential for further development as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that BTD exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. The mechanism of action often involves the inhibition of specific enzymes or receptors critical in disease pathways. For instance:

- Antimicrobial Properties : BTD and its derivatives have shown potential against various bacterial strains, making them candidates for new antimicrobial therapies.

- Anticancer Activity : Studies suggest that BTD can disrupt cellular processes essential for cancer cell growth and survival. Its derivatives have been investigated for their ability to induce apoptosis in cancer cells.

Materials Science

Optoelectronic Applications

BTD derivatives are widely used in the field of optoelectronics due to their photophysical properties:

- Fluorescent Probes : BTD is employed in the synthesis of fluorescent probes that are sensitive to environmental changes, enabling applications in biological imaging and sensing .

- Organic Semiconductors : BTD serves as a building block for organic semiconductor materials used in light-emitting diodes (LEDs) and photovoltaic devices. Its derivatives have been synthesized to enhance electronic properties suitable for these applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of BTD derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC values lower than those of standard chemotherapeutic agents, suggesting a promising avenue for drug development.

Case Study 2: Fluorescent Probes

In another investigation, BTD-based fluorescent probes were developed for detecting metal ions in biological samples. These probes demonstrated high sensitivity and selectivity towards zinc ions, showcasing their potential in biomedical applications .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to BTD, highlighting their structural features and unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminobenzothiazole | Contains an amino group instead of hydroxyl | Different reactivity due to amino group |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Brominated derivative | Enhanced electronic properties for semiconductors |

| 7-Amino-2,1,3-benzothiadiazole | Amino group at position 7 | Potentially increased biological activity |

Preparation Methods

Nitration and Subsequent Reduction

Electrophilic nitration of 2,1,3-benzothiadiazole directs substitution to the 4- or 7-position due to the electron-withdrawing thiadiazole ring. Using a mixed nitric-sulfuric acid system, nitration at 4-position produces 4-nitro-2,1,3-benzothiadiazole . Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, forming 4-amino-2,1,3-benzothiadiazole . This intermediate undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by hydrolysis in dilute sulfuric acid to yield 2,1,3-benzothiadiazol-4-ol .

Key Reaction Conditions:

-

Nitration: 50°C, 2–4 hours, 60–70% yield.

-

Reduction: 25°C, 3 hours, 90% yield.

-

Diazotization/Hydrolysis: 0–5°C, 1 hour, 50–60% yield.

Functionalization of 4-Amino Derivatives

Patent EP0644192B1 demonstrates the utility of 4-amino-2,1,3-benzothiadiazole as a versatile intermediate. While the patent focuses on synthesizing Tizanidine, its methodology informs hydroxylation strategies:

Hydrolysis of 4-Amino Substituents

Treatment of 5-chloro-4-amino-2,1,3-benzothiadiazole with aqueous alkali (e.g., NaOH/MeOH) under reflux facilitates nucleophilic displacement of the amino group, yielding 5-chloro-2,1,3-benzothiadiazol-4-ol . This method, optimized for industrial scalability, achieves 70–85% purity before recrystallization.

Example Protocol:

-

Reactants: 5-chloro-4-amino-2,1,3-benzothiadiazole (1 equiv), NaOH (2 equiv), methanol/water (1:1).

-

Conditions: Reflux at 80°C for 4 hours.

Direct Hydroxylation via Electrophilic Substitution

The electron-deficient benzothiadiazole ring permits limited direct hydroxylation. Using ultraviolet (UV) irradiation in the presence of hydrogen peroxide (H₂O₂), electrophilic hydroxylation occurs at the 4-position. This photochemical method avoids multi-step sequences but requires stringent control of reaction parameters:

Optimized Conditions:

-

Solvent: Acetonitrile/H₂O (3:1).

-

Reagents: H₂O₂ (30%), UV light (254 nm).

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and purity. A patented two-step process combines cyclization and hydroxylation:

Continuous-Flow Reactor Synthesis

-

Cyclization: o-Phenylenediamine reacts with SOCl₂ in a pyridine-catalyzed continuous-flow reactor at 100°C, producing 2,1,3-benzothiadiazole with 90% conversion.

-

Hydroxylation: The crude product undergoes nitration, reduction, and hydrolysis in a tandem reactor system, achieving 60% overall yield of this compound.

Advantages:

-

Reduced reaction time (8 hours vs. 24 hours batch).

-

Purity ≥98% after crystallization.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Classical Nitration | o-Phenylenediamine | Nitration, Reduction, Hydrolysis | 50–60 | 95 | Moderate |

| Amino Hydrolysis | 4-Amino derivative | Alkaline Hydrolysis | 65–73 | 98 | High |

| Direct Hydroxylation | 2,1,3-Benzothiadiazole | UV/H₂O₂ | 40–50 | 90 | Low |

| Industrial Flow | o-Phenylenediamine | Continuous-Flow Reactors | 60 | 98 | High |

Challenges and Optimization Strategies

Byproduct Formation

Q & A

Q. What are the recommended synthetic routes for preparing 2,1,3-Benzothiadiazol-4-ol, and what experimental conditions optimize yield?

Answer: The synthesis of 2,1,3-benzothiadiazole derivatives typically involves refluxing precursors with reducing agents or coupling reagents. For example, sodium dithionite (Na₂S₂O₄) in aqueous ethanol under reflux conditions is effective for reducing nitro groups or facilitating cyclization reactions . Reaction optimization should focus on controlling stoichiometry (e.g., 0.001 mol of triazole derivatives with substituted benzaldehyde) and reflux duration (4–6 hours) to minimize side products. Post-reaction purification via vacuum distillation and recrystallization improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Answer: Key characterization methods include:

- NMR Spectroscopy : To confirm substituent positions on the benzothiadiazole core.

- HPLC-MS : For quantifying purity and identifying byproducts (e.g., unreacted intermediates).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies.

Refer to NIST Standard Reference Data for validated spectroscopic profiles .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Store at –20°C in airtight containers to prevent degradation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Answer: Discrepancies in reactivity (e.g., divergent regioselectivity in substitution reactions) may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents like DMF favor nucleophilic substitution at the 4-position, while nonpolar solvents may stabilize alternative intermediates. Systematic variation of reaction parameters (temperature, solvent, catalyst loading) with kinetic monitoring (e.g., in situ FTIR) can clarify mechanistic pathways .

Q. What computational methods are effective for predicting the electronic properties of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior and charge-transfer properties.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) for drug design.

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups at the 5-position) with bioactivity .

Q. How can researchers mitigate byproduct formation during the synthesis of this compound analogs?

Answer: Byproducts often arise from over-reduction or incomplete cyclization. Strategies include:

- Stepwise Reaction Monitoring : Use TLC or GC-MS to track intermediate formation.

- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) improve selectivity in cross-coupling steps .

- Purification Techniques : Column chromatography with gradient elution (hexane/ethyl acetate) isolates target compounds .

Q. What analytical techniques are suitable for detecting trace impurities in this compound samples?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Identifies impurities with mass accuracy < 5 ppm.

- ICP-OES : Detects residual metal catalysts (e.g., Pd, Cu) at ppm levels.

- DSC/TGA : Assesses thermal stability and detects polymorphic impurities .

Methodological Challenges and Solutions

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Answer:

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) at 10–100 µM concentrations.

- Dose-Response Studies : Use logarithmic dilution series (1 nM–100 µM) to calculate IC₅₀ values.

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls to validate specificity .

Q. What strategies improve the stability of this compound in aqueous solutions?

Answer:

- pH Buffering : Maintain pH 6–8 to prevent hydrolysis of the thiadiazole ring.

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances shelf life.

- Antioxidants : Add 0.1% w/v ascorbic acid to suppress oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.